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Compound of Interest

Compound Name: 4-Acetylpyridine 1-oxide

Cat. No.: B1596671

Foreword: The Strategic Importance of Pyridine N-
Oxides in Modern Chemistry

In the landscape of synthetic chemistry, particularly within the pharmaceutical and materials
science sectors, the strategic manipulation of heterocyclic scaffolds is paramount. Pyridine N-
oxides, a class of compounds often relegated to the status of mere intermediates, are, in
reality, powerful and versatile synthons. Their unique electronic properties, stemming from the
N-oxide functional group, unlock reaction pathways that are otherwise challenging with the
parent pyridine. This guide focuses on a particularly valuable member of this class: 4-
Acetylpyridine 1-oxide, or as it is formally named, 1-(1-oxido-4-pyridinyl)ethanone. We will
delve into its fundamental characteristics, synthesis, and reactivity, providing researchers,
scientists, and drug development professionals with a comprehensive technical resource to
leverage its full potential.

Nomenclature, Structure, and Physicochemical
Properties
IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound with the common name 4-Acetylpyridine 1-oxide
is 1-(1-oxido-4-pyridinyl)ethanone[1]. Its identity is unambiguously confirmed by its CAS
Registry Number: 2402-96-2[1].
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The molecular structure consists of a pyridine ring where the nitrogen atom is oxidized, and an
acetyl group is substituted at the C4 position. This N-oxide functionality is not merely an
appendage; it fundamentally alters the electronic nature of the pyridine ring. The oxygen atom,
through resonance, can donate electron density into the ring, particularly at the C2 and C4
positions. This has profound implications for the molecule's reactivity, which will be discussed in
subsequent sections.

Caption: Structure of 1-(1-oxido-4-pyridinyl)ethanone.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is essential
for its application in research and development. The key data for 1-(1-oxido-4-
pyridinyl)ethanone are summarized below.

Table 1: Physicochemical and Spectroscopic Properties
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Property Value Source
1-(1-oxido-4-
IUPAC Name . [1]
pyridinyl)ethanone
CAS Number 2402-96-2 [1]
Molecular Formula C7H7NO2 [2]
Molecular Weight 137.14 g/mol [2]
Physical Form Solid [1]
Melting Point 132 °C [2]
Boiling Point 347.3 °C at 760 mmHg [2]
Density 1.13 g/cm3 [2]
Data not explicitly available in
searched literature. Predicted
shifts would show downfield
1H NMR _
aromatic protons compared to
4-acetylpyridine, due to the
influence of the N-oxide group.
Data not explicitly available in
searched literature. The C4
carbon is expected to be
13C NMR

significantly deshielded due to
both the acetyl and N-oxide

groups.

IR Spectroscopy

Characteristic peaks expected
for C=0 stretch of the acetyl
group, and N-O stretching and

bending vibrations.

Mass Spectrometry

Expected fragmentation
includes the loss of an oxygen
atom ([M-16]) and a hydroxyl
radical ([M-17]), which are

characteristic of N-oxides[3].
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The molecular ion peak (M+)
would be observed at m/z =
137.

Synthesis and Purification

The most common and reliable method for the synthesis of 1-(1-oxido-4-pyridinyl)ethanone is
the direct oxidation of 4-acetylpyridine. This transformation is a cornerstone reaction in
heterocyclic chemistry, and the choice of oxidant is critical to achieving high yield and purity.

The Rationale Behind Oxidant Selection

The nitrogen atom in the pyridine ring is nucleophilic and susceptible to oxidation. The most
frequently employed oxidants for this purpose are peroxy acids, such as meta-
chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a carboxylic
acid like acetic acid.

o meta-Chloroperoxybenzoic Acid (m-CPBA): This reagent is highly effective for the N-
oxidation of pyridines. The reaction proceeds through a concerted mechanism, often referred
to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the
nitrogen[4][5]. The reaction is generally clean and proceeds under mild conditions, making it
a preferred choice in many synthetic applications. The driving force is the formation of a
stable carboxylic acid byproduct (meta-chlorobenzoic acid) and the new, stable N-O bond.

o Hydrogen Peroxide in Acetic Acid: This is a more cost-effective, though sometimes slower,
alternative to m-CPBA. In this system, peracetic acid is formed in situ, which then acts as the
oxidizing agent.

Experimental Protocol: Synthesis via m-CPBA Oxidation

The following protocol is a robust method for the laboratory-scale synthesis of 1-(1-oxido-4-
pyridinyl)ethanone, adapted from established procedures|6].

Step-by-Step Methodology:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 4-acetylpyridine (1 equivalent) in a suitable solvent such as methylene
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chloride.

o Reagent Addition: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1
equivalents) portion-wise at room temperature. An exothermic reaction may be observed.

o Reaction Monitoring: The progress of the reaction can be monitored by thin-layer
chromatography (TLC), observing the consumption of the starting material and the formation
of the more polar N-oxide product. The reaction is typically stirred at room temperature or
gentle reflux for several hours to ensure completion.

o Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the byproduct,
meta-chlorobenzoic acid, is removed by washing with a basic aqueous solution (e.g.,
saturated sodium bicarbonate). The organic layer is then washed with brine, dried over an
anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the
pure 1-(1-oxido-4-pyridinyl)ethanone as a solid.

Caption: Experimental workflow for the synthesis of 1-(1-oxido-4-pyridinyl)ethanone.

Chemical Reactivity: A Versatile Synthetic
Intermediate

The introduction of the N-oxide functionality dramatically alters the reactivity profile of the
pyridine ring, making 1-(1-oxido-4-pyridinyl)ethanone a valuable intermediate for the synthesis
of substituted pyridines that are otherwise difficult to access.

Electrophilic Aromatic Substitution

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution due
to the electron-withdrawing nature of the nitrogen atom, the N-oxide group changes this
paradigm. The oxygen atom can donate electron density into the ring via resonance, thereby
activating the C2 and C4 positions towards electrophilic attack[7].

A prime example of this is the nitration of 4-acetylpyridine 1-oxide. Treatment with a nitrating
agent, such as nitric acid in the presence of trifluoroacetic anhydride, leads to the
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regioselective introduction of a nitro group at the C2 position, affording 2-nitro-4-acetylpyridine
N-oxide[8]. This is a powerful demonstration of the N-oxide's ability to direct electrophiles to

specific positions on the pyridine ring. The subsequent reduction of the nitro group and

deoxygenation of the N-oxide can then provide access to a range of 2,4-disubstituted

pyridines[8].

Electrophilic Nitration Pathway
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Caption: Logical flow of electrophilic substitution on 1-(1-oxido-4-pyridinyl)ethanone.
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Nucleophilic Substitution

The N-oxide group also enhances the susceptibility of the C2 and C4 positions to nucleophilic
attack. This is due to the ability of the N-oxide to stabilize the negative charge in the
Meisenheimer-like intermediate that is formed during the reaction. While the acetyl group at the
C4 position already provides some activation for nucleophilic attack, the N-oxide further
facilitates this reactivity.

Applications in Drug Development and Catalysis

The unique reactivity of 1-(1-oxido-4-pyridinyl)ethanone makes it a valuable building block in
the synthesis of complex molecules, particularly in the pharmaceutical industry.

Intermediate in Pharmaceutical Synthesis

4-Acetylpyridine and its derivatives are important structural motifs in a variety of bioactive
molecules. The ability to selectively functionalize the pyridine ring via the N-oxide intermediate
is a key strategy in the synthesis of drug candidates. For instance, the introduction of
substituents at the C2 position, as demonstrated in the nitration reaction, allows for the
construction of highly substituted pyridine scaffolds that are often found in kinase inhibitors and
other therapeutic agents. While specific examples detailing the use of 1-(1-oxido-4-
pyridinyl)ethanone in the synthesis of a marketed drug are not readily available in the searched
literature, its role as a versatile intermediate for creating complex nitrogen-containing
heterocyclic structures is well-established in principle[9].

Ligand in Coordination Chemistry and Catalysis

Pyridine N-oxides are excellent ligands for a variety of metal ions. The oxygen atom of the N-
oxide group is a hard donor, making it particularly suitable for coordinating to a range of metal
centers. While research on the catalytic applications of complexes specifically derived from 1-
(1-oxido-4-pyridinyl)ethanone is not extensive in the provided search results, palladium
complexes with pyridine-based ligands are widely used in cross-coupling reactions[10]. The
electronic properties of the N-oxide ligand can be expected to modulate the catalytic activity of
the metal center, offering potential for the development of novel catalysts. For example,
palladium complexes with 4-acetylpyridine have been investigated for their cytotoxic and
catalytic activities[4]. The N-oxide derivative could offer a different electronic and steric profile,
potentially leading to enhanced catalytic performance or novel reactivity.
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Safety and Handling

1-(1-oxido-4-pyridinyl)ethanone is classified as a hazardous substance. It is known to cause
skin irritation (H315) and serious eye irritation (H319)[1]. Therefore, appropriate personal
protective equipment, including gloves and safety glasses, should be worn when handling this
compound. All work should be conducted in a well-ventilated fume hood. For detailed safety
information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-(1-oxido-4-pyridinyl)ethanone is more than just a simple derivative of 4-acetylpyridine. Itis a
strategically important intermediate that offers a wealth of opportunities for the synthesis of
complex and highly functionalized pyridine-based molecules. Its unique reactivity, which allows
for both electrophilic and nucleophilic substitution at positions that are otherwise difficult to
access, makes it an invaluable tool for chemists in academia and industry. A thorough
understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower
researchers to fully exploit its potential in the development of new pharmaceuticals, functional
materials, and catalysts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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